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Compound of Interest

Compound Name: 4-Butylphenol

Cat. No.: B154549

Introduction: 4-tert-Butylphenol ((CHs)sCCsH4OH) is an organic compound with significant
industrial applications, primarily in the production of resins, polycarbonates, and as a
plasticizer.[1][2] Understanding its molecular structure and electronic properties is crucial for
predicting its reactivity, designing new applications, and assessing its environmental and
biological interactions. Theoretical and computational chemistry provide powerful tools to
investigate these characteristics at an atomic level. This technical guide delves into the
theoretical studies on the molecular structure of 4-tert-butylphenol, focusing on its geometry,

electronic properties, and thermodynamic stability.

Computational Methodology: A Gateway to
Molecular Insight

The theoretical investigation of 4-butylphenol's molecular structure predominantly employs
guantum chemical calculations. Density Functional Theory (DFT) is a widely used method for
this purpose, with the B3LYP functional being a popular choice for its balance of accuracy and
computational cost. Ab initio methods, such as Hartree-Fock (HF), are also utilized. The choice
of the basis set, which describes the atomic orbitals, is critical for obtaining accurate results,
with Pople-style basis sets like 6-31G* being commonly employed for geometry optimizations.

[1]

Experimental Protocols:
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Theoretical calculations are often complemented by experimental data for validation. Key
experimental techniques include:

o Calorimetry: Static bomb combustion calorimetry is used to measure the enthalpy of
combustion, from which the enthalpy of formation can be derived. Calvet microcalorimetry is
employed to determine the enthalpy of vaporization or sublimation.[1]

e Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to
record the vibrational spectra of the molecule. These experimental spectra can then be
compared with the theoretically calculated vibrational frequencies to validate the accuracy of
the computational model.

Below is a diagram illustrating a typical computational workflow for analyzing the molecular
structure and properties of a molecule like 4-tert-butylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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